molecular formula C10H15N B14074215 3-Methyl-5-(propan-2-yl)aniline CAS No. 7544-54-9

3-Methyl-5-(propan-2-yl)aniline

Cat. No.: B14074215
CAS No.: 7544-54-9
M. Wt: 149.23 g/mol
InChI Key: HQRMXTLFAMXXGD-UHFFFAOYSA-N
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Description

3-Isopropyl-5-methylaniline is an aromatic amine with the molecular formula C10H15N It is characterized by the presence of an isopropyl group and a methyl group attached to the benzene ring, along with an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-isopropyl-5-methylaniline typically involves the nitration of an appropriate aromatic precursor followed by reduction. One common method includes:

    Nitration: The aromatic precursor undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

Industrial Production Methods: Industrial production of 3-isopropyl-5-methylaniline may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 3-Isopropyl-5-methylaniline can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions can occur, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Conditions vary depending on the substituent being introduced, often involving catalysts like aluminum chloride for Friedel-Crafts reactions.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro compounds.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

3-Isopropyl-5-methylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Medicine: Investigated for its potential use in drug development due to its structural similarity to other bioactive amines.

    Industry: Utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-isopropyl-5-methylaniline depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its amino group. This interaction can lead to changes in the activity of the target molecule, influencing biological pathways and processes.

Comparison with Similar Compounds

    Aniline: The parent compound with a simple amino group attached to the benzene ring.

    2,4-Dimethylaniline: Similar structure with two methyl groups attached to the benzene ring.

    3-Isopropylaniline: Similar structure with an isopropyl group attached to the benzene ring.

Uniqueness: 3-Isopropyl-5-methylaniline is unique due to the specific positioning of the isopropyl and methyl groups on the benzene ring, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct properties and applications compared to other similar compounds.

Properties

CAS No.

7544-54-9

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

IUPAC Name

3-methyl-5-propan-2-ylaniline

InChI

InChI=1S/C10H15N/c1-7(2)9-4-8(3)5-10(11)6-9/h4-7H,11H2,1-3H3

InChI Key

HQRMXTLFAMXXGD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N)C(C)C

Origin of Product

United States

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